molecular formula C8H9FN2S B1517279 (2-Fluoro-5-methylphenyl)thiourea CAS No. 1038356-01-2

(2-Fluoro-5-methylphenyl)thiourea

Cat. No.: B1517279
CAS No.: 1038356-01-2
M. Wt: 184.24 g/mol
InChI Key: RRGPZBVVSCBSCQ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C8H9FN2S and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Biological Activity

(2-Fluoro-5-methylphenyl)thiourea is a compound of interest due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antibacterial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiourea functional group, which is known for its significant biological activity. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its interactions with biological targets.

1. Cytotoxicity

Cytotoxicity studies have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. In one study, derivatives of thiourea were evaluated for their cytotoxic effects using the Alamar Blue assay. The results indicated that several compounds had IC50 values ranging from 3 to 20 µM against various cancer cell lines, including HeLa and L1210 cells. Specifically, compounds with similar structures showed notable inhibition of cell proliferation, suggesting potential for further development in cancer therapies .

2. Antibacterial Activity

The antibacterial properties of this compound have been investigated against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Studies reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, indicating moderate antibacterial activity. The compound exhibited inhibition zones comparable to standard antibiotics like ceftriaxone .

3. Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines with IC50 values as low as 1.50 µM in leukemia cells. The mechanism appears to involve the targeting of specific molecular pathways associated with cancer progression, such as angiogenesis and cell signaling alterations .

Case Studies and Research Findings

Several studies have focused on the biological applications of thiourea derivatives, including this compound:

  • Study on Antileishmanial Activity : A derivative containing a similar structure was tested for its efficacy against Leishmania donovani. The compound showed significant inhibition with an EC50 value comparable to standard treatments, suggesting potential as an antileishmanial agent .
  • Anticancer Mechanism Exploration : A study highlighted that thiourea derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways. This research emphasized the importance of structural modifications in enhancing biological activity .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/EC50 ValueReference
CytotoxicityHeLa3 - 20 µM
AntibacterialE. coli40 - 50 µg/mL
AnticancerL1210 leukemia cells1.50 µM
AntileishmanialL. donovaniComparable to standard drugs

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPZBVVSCBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.